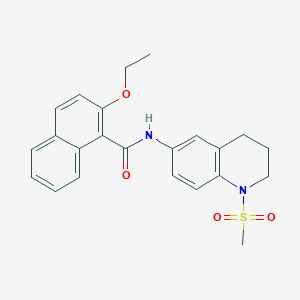

2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide

Description

Properties

IUPAC Name |

2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-3-29-21-13-10-16-7-4-5-9-19(16)22(21)23(26)24-18-11-12-20-17(15-18)8-6-14-25(20)30(2,27)28/h4-5,7,9-13,15H,3,6,8,14H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAGQDWCZAHVNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(C=C3)N(CCC4)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is a derivative of tetrahydroquinoline and naphthamide, which have been explored for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a naphthalene ring fused with a tetrahydroquinoline moiety, with an ethoxy and a methylsulfonyl group contributing to its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of tetrahydroquinoline exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. Specific studies have demonstrated that compounds similar to this compound can inhibit bacterial growth through mechanisms that do not involve membrane disruption but rather target specific enzymes involved in bacterial cell wall synthesis .

Anticancer Activity

Tetrahydroquinoline derivatives have shown promise in cancer therapy. For instance, compounds like KS119 have demonstrated selective cytotoxicity towards hypoxic tumor cells. In vitro studies revealed that these compounds could significantly reduce the viability of cancer cells under hypoxic conditions without affecting normal cells . This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as MurD involved in bacterial cell wall synthesis .

- DNA Crosslinking : Some tetrahydroquinoline derivatives can crosslink DNA, leading to apoptosis in cancer cells. This mechanism is particularly effective in hypoxic environments where tumor cells are more vulnerable .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial potential of BSTHQ derivatives (related compounds), it was found that these compounds exhibited significant activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study utilized liposome assays to evaluate membrane interactions and found no significant disruption, suggesting a non-surfactant mode of action .

Study 2: Cancer Cell Selectivity

A preclinical evaluation of KS119 demonstrated its efficacy in selectively killing EMT6 mouse mammary carcinoma cells under hypoxic conditions. The study reported a five-log kill at concentrations as low as 50 μM without discernible toxicity in aerobic conditions . This highlights the potential application of similar compounds in treating solid tumors.

Data Summary Table

Scientific Research Applications

Research indicates that this compound exhibits promising biological activities, particularly as an anticancer agent and a modulator of neurotransmitter systems.

Anticancer Properties

Several studies have explored the anticancer effects of tetrahydroquinoline derivatives. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

- DNA crosslinking: The compound may form covalent bonds with DNA, leading to cell death.

- Inhibition of specific pathways: Research has indicated that it can inhibit pathways associated with cancer cell proliferation and survival, such as NF-kB and HDAC pathways .

Case Study:

A notable study evaluated the efficacy of tetrahydroquinoline derivatives in targeting hypoxic tumor cells. The compound demonstrated selective activation in low oxygen environments, enhancing its potential as a targeted therapy for solid tumors .

Neuropharmacological Applications

The tetrahydroquinoline structure is known for its interaction with neurotransmitter receptors. This compound may function as a modulator for:

- Dopamine receptors: Potential implications for treating disorders such as schizophrenia and Parkinson's disease.

- Serotonin receptors: Possible applications in mood disorders and anxiety management.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Insights

- Structural Flexibility: The tetrahydroquinoline scaffold accommodates diverse substituents (e.g., methylsulfonyl, piperidinyl), enabling tailored physicochemical and biological properties.

- Synthetic Strategies : Cu-catalyzed cycloadditions () and amide couplings () are prevalent for similar compounds, suggesting modular synthesis for the target.

- Functional Group Impact : The methylsulfonyl group in the target compound may enhance metabolic stability compared to analogues with amine or nitrile groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a 1,3-dipolar cycloaddition reaction, as demonstrated in analogous naphthamide derivatives (e.g., substituted triazole-acetamides). Key steps include:

- Reactant Preparation : Use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) with substituted azides and alkynes .

- Solvent System : A 3:1 tert-butanol-water mixture optimizes reaction efficiency and minimizes side products .

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) as the mobile phase ensures real-time progress tracking .

- Optimization : Adjust stoichiometry (e.g., 10 mol% Cu(OAc)₂) and reaction time (6–8 hours at room temperature) to balance yield and purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Confirm functional groups via characteristic peaks (e.g., C=O at ~1670 cm⁻¹, sulfonyl S=O at ~1300 cm⁻¹) .

- NMR Analysis :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.4 ppm), methylsulfonyl protons (δ ~3.0 ppm), and ethoxy groups (δ ~1.4 ppm for CH₃ and ~4.0 ppm for OCH₂) .

- ¹³C NMR : Assign quaternary carbons (e.g., carbonyl at ~165 ppm, sulfonyl at ~50 ppm) .

- HRMS : Validate molecular formula with <2 ppm mass error (e.g., [M + H]⁺ calculated vs. observed) .

Advanced Research Questions

Q. What computational strategies can predict reactivity or regioselectivity in derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify regioselectivity in cycloaddition reactions (e.g., Huisgen 1,3-dipolar reactions) .

- Reaction Path Search : Employ algorithms like the artificial force-induced reaction (AFIR) method to simulate reaction pathways and optimize substituent effects .

- Data Integration : Combine computational results with experimental data (e.g., TLC, NMR) to refine predictive models .

Q. How can contradictory spectral or reactivity data be resolved in studies of this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., nitro-substituted analogs show downfield shifts due to electron-withdrawing effects) .

- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to resolve overlapping signals in crowded spectral regions .

- Kinetic Studies : Perform time-resolved experiments to distinguish primary products from side reactions (e.g., monitoring by in-situ IR) .

Q. What analytical methods are recommended for assessing purity and stability under varying storage conditions?

- Methodological Answer :

- HPLC-UV/HRMS : Quantify impurities (e.g., degradation products) using reverse-phase C18 columns and gradient elution .

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to predict shelf-life .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures and hygroscopicity .

Q. How can process parameters (e.g., solvent, catalyst loading) be optimized for scalable synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity vs. catalyst type) .

- Green Chemistry Metrics : Prioritize water-tolerant solvents (e.g., tert-butanol/water) and recyclable catalysts (e.g., Cu nanoparticles) .

- Continuous Flow Systems : Implement microreactors to enhance mixing and reduce reaction time .

Q. What role does the methylsulfonyl group play in the compound’s bioactivity or reactivity?

- Methodological Answer :

- Electrophilicity Enhancement : The sulfonyl group increases electrophilic character at the adjacent nitrogen, facilitating nucleophilic attacks (e.g., in enzyme inhibition) .

- Conformational Rigidity : X-ray crystallography or molecular dynamics simulations can reveal steric effects imposed by the sulfonyl moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.